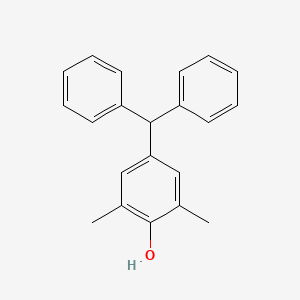

4-(Diphenylmethyl)-2,6-dimethylphenol

Description

4-(Diphenylmethyl)-2,6-dimethylphenol (CAS: 13391-79-2), also known as 4-benzhydryl-2,6-dimethylphenol, is a phenolic derivative characterized by a central aromatic ring substituted with methyl groups at the 2- and 6-positions and a diphenylmethyl (benzhydryl) group at the 4-position. Its molecular formula is C₂₁H₂₀O, with a molecular weight of 288.4 g/mol and an XLogP3 value of 5.7, indicating significant lipophilicity .

Phenolic compounds with bulky substituents are often employed as antioxidants due to their ability to stabilize free radicals . Additionally, the diphenylmethyl group may enhance thermal and oxidative resistance, making it a candidate for use in polymer intermediates or specialty coatings. However, its synthetic routes and industrial applications are less documented compared to simpler derivatives like 2,6-dimethylphenol (2,6-DMP).

Properties

CAS No. |

13391-79-2 |

|---|---|

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

4-benzhydryl-2,6-dimethylphenol |

InChI |

InChI=1S/C21H20O/c1-15-13-19(14-16(2)21(15)22)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20,22H,1-2H3 |

InChI Key |

LNDPLJHEZMCWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-2,6-dimethylphenol typically involves the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow methods. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactors in continuous flow systems allows for safer and more efficient chemical transformations .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding hydroquinones or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4-(Diphenylmethyl)-2,6-dimethylphenol has a wide range of applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. Additionally, the diphenylmethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

2,6-Dimethylphenol (2,6-DMP)

- Structure : Methyl groups at 2- and 6-positions with a hydroxyl group at position 3.

- Reactivity : Undergoes oxidative polymerization to form polyphenylene oxide (PPO), a high-performance engineering plastic .

- Applications : Widely used in automotive and electronics industries for PPO production . Also serves as a precursor for antioxidants and pharmaceuticals .

- Comparison: Unlike this compound, 2,6-DMP lacks the bulky benzhydryl group, making it more reactive in polymerization but less effective in radical stabilization .

Azo Derivatives (e.g., 4-((4-Butoxyphenyl)diazenyl)-2,6-dimethylphenol)

Halogenated Derivatives (e.g., 4-(Bromomethyl)-2,6-dimethylphenol)

- Structure : Bromomethyl group at position 4.

- Reactivity : The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions .

- Applications: Intermediate in synthesizing polymers or functionalized phenols.

- Comparison: The benzhydryl group in this compound reduces electrophilicity, limiting its utility in substitution reactions but enhancing thermal stability .

Amino-Substituted Derivatives (e.g., 4-[(Dimethylamino)methyl]-2,6-diisopropylphenol)

- Structure: Dimethylamino group at position 4.

- Reactivity: The amino group introduces basicity and hydrogen-bonding capability.

- Applications: Potential use in drug design or as ligands in catalytic systems .

- Comparison: The diphenylmethyl group in this compound increases hydrophobicity, favoring applications in non-polar environments (e.g., coatings) over aqueous systems .

Research Findings and Trends

- Antioxidant Performance : Bulky substituents like diphenylmethyl enhance radical stabilization by delocalizing electron density, as shown in ab initio studies .

- Thermal Stability: this compound’s high XLogP3 (5.7) suggests superior resistance to oxidation compared to 2,6-DMP (XLogP3 = 2.1) .

- Sensory Properties: Unlike 2,6-DMP, which exhibits musty and chemical odors , the sensory profile of this compound remains unstudied but may differ due to reduced volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.